4-丁氧基-N-(2-(5,8-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

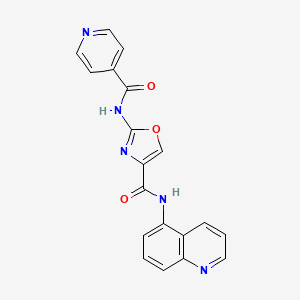

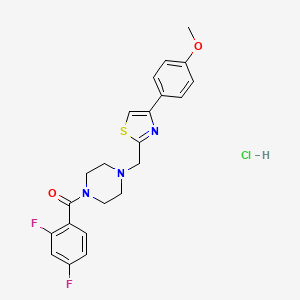

The compound “4-butoxy-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a quinoline moiety, which is a type of heterocyclic compound . Quinolines are often found in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a butoxy group, and a benzamide group. The quinoline ring is a bicyclic compound that includes a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The quinoline moiety could undergo electrophilic substitution reactions .科学研究应用

Antioxidant and Free Radical Scavenging

Benzamide derivatives have been studied for their antioxidant properties . They can act as free radical scavengers, potentially reducing oxidative stress in biological systems . This property is crucial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cancer.

Antibacterial Activity

These compounds have shown antibacterial activity against various strains of bacteria . This application is significant in the field of drug discovery, where there’s a constant need for new antibiotics to combat resistant bacterial strains.

Metal Chelating Activity

Some benzamide derivatives exhibit metal chelating activity . This is important in the treatment of metal-related toxicities and may have applications in chelation therapy for heavy metal poisoning.

Pharmaceutical Drug Development

Benzamide compounds are integral in the development of various pharmaceutical drugs. They serve as building blocks for compounds with diverse therapeutic uses, including antipsychotics, antiemetics, and analgesics .

Agriculture

In agriculture, benzamide derivatives are used in the synthesis of pesticides and fertilizers, contributing to crop protection and yield improvement .

Industrial Applications

In the plastic and rubber industry, benzamides are utilized for their properties that enhance the quality of materials. They may act as plasticizers or stabilizers during the manufacturing process .

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-butoxybenzoyl chloride.", "Step 2: 2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction.", "Step 4: The resulting mixture is cooled and the product is isolated by filtration and washed with a suitable solvent such as diethyl ether.", "Step 5: The product is then purified by recrystallization from a suitable solvent such as ethanol to obtain the desired compound." ] } | |

CAS 编号 |

851407-21-1 |

分子式 |

C24H28N2O3 |

分子量 |

392.499 |

IUPAC 名称 |

4-butoxy-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C24H28N2O3/c1-4-5-14-29-20-10-8-18(9-11-20)23(27)25-13-12-19-15-21-16(2)6-7-17(3)22(21)26-24(19)28/h6-11,15H,4-5,12-14H2,1-3H3,(H,25,27)(H,26,28) |

InChI 键 |

SUIYHBGSBSUZCX-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)

![N-(4-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2563317.png)

![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)

![2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2563319.png)

![3-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2563325.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)